![molecular formula C10H13F3N2O2 B2365406 ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1174880-02-4](/img/structure/B2365406.png)
ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound with the molecular formula C10H13F3N2O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate consists of a pyrazole ring substituted with a trifluoromethyl group at the 5-position and an ethyl butanoate group at the 4-position . The exact 3D structure and conformation would require further computational or experimental studies.Chemical Reactions Analysis
While specific chemical reactions involving ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate are not detailed in the available literature, pyrazole compounds are known to participate in a variety of chemical reactions. These include reactions with electrophiles, nucleophiles, and radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate are not extensively documented. The molecular weight of the compound is 250.22 . Further properties such as melting point, boiling point, solubility, and spectral data would require additional experimental determination.Future Directions
The future directions for research on ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate could include detailed studies on its synthesis, reactivity, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could also be interesting to explore its potential pharmacological properties .
properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyrazol-1-yl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-7-15-8(5-6-14-15)10(11,12)13/h5-6H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMFKJWELZLCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=CC=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.